molecular formula C17H18O4 B3028553 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one CAS No. 221696-69-1

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

Cat. No. B3028553
CAS RN: 221696-69-1
M. Wt: 286.32 g/mol
InChI Key: AVCZTSGVXNFDQZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, also known as DHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DHP is a member of the phenylpropanoid family and has been studied for its unique properties and potential uses in research.

Scientific Research Applications

Photophysical Properties and Solvatochromism

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (DMHP) has been the subject of studies investigating its photophysical properties. Research demonstrated that DMHP exhibits solvatochromic behavior, with changes in absorption and emission maxima depending on the solvent polarity. This property makes DMHP a potential candidate for applications in solvatochromic dye development and the determination of critical micelle concentrations in various solvents (Asiri et al., 2017).

Antioxidant Activity

Compounds structurally related to DMHP, particularly 2'-aminochalcone derivatives, have been synthesized and evaluated for their antioxidant properties. Studies have found that these derivatives, particularly those with hydroxyl functionalities, exhibit strong antioxidant activities. This suggests potential applications of DMHP and its derivatives in areas requiring antioxidant properties, such as in the development of protective agents against oxidative stress (Sulpizio et al., 2016).

Structural Analysis and Crystallography

DMHP and its derivatives have been analyzed for their crystal structures, revealing insights into their molecular geometries and intermolecular interactions. Such analyses are crucial in understanding the compound's physical and chemical properties, paving the way for its application in materials science and molecular engineering (Jasinski et al., 2011).

Synthesis of Biologically Active Compounds

Research indicates that DMHP and similar compounds are key intermediates in the synthesis of various biologically active compounds. Their role in forming structures with potential antimicrobial and antiradical activities highlights their significance in pharmaceutical research and development (Čižmáriková et al., 2020).

Application in Fragrance Chemistry

DMHP derivatives have been explored in the synthesis of fragrant substances, demonstrating the compound's potential in the field of fragrance chemistry and the development of novel aromatic compounds (Kuznetsov et al., 2015).

properties

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-7,9-10,18H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCZTSGVXNFDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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